Ethan-d5-amine

説明

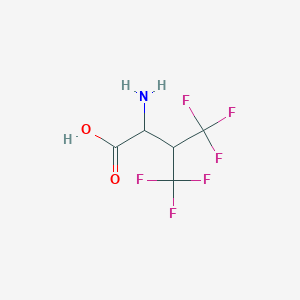

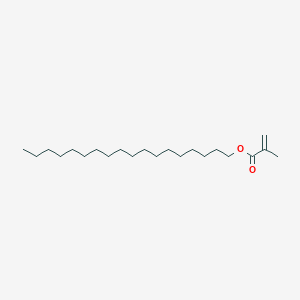

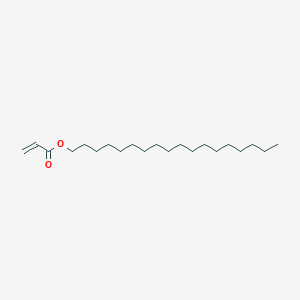

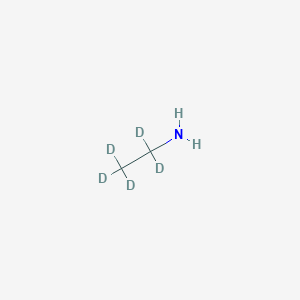

Ethan-d5-amine, also known as Ethyl-d5-amine, is a compound with the formula C2H2D5N . Its molecular weight is 50.1145 . The IUPAC Standard InChI is InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i1D3,2D2 .

Synthesis Analysis

Amines, including Ethan-d5-amine, can be synthesized by various methods . These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed .

Molecular Structure Analysis

The molecular structure of Ethan-d5-amine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using specific software .

Chemical Reactions Analysis

Amines, including Ethan-d5-amine, can undergo various reactions . These include alkylation and acylation, where primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .

Physical And Chemical Properties Analysis

Ethan-d5-amine is a colorless gas or water-white liquid with an ammonia-like odor . It has a molecular weight of 50.1145 . It is miscible in water and has a vapor pressure of 874 mmHg .

科学的研究の応用

Carbon Capture and Utilization

Amine-based materials, including Ethan-d5-amine, are explored for their potential in carbon capture technologies . They can selectively adsorb carbon dioxide from the atmosphere or industrial emissions, which can then be converted into valuable products, contributing to the reduction of greenhouse gases.

Safety and Hazards

Ethan-d5-amine is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It may cause respiratory irritation and is toxic to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

作用機序

Target of Action

Ethan-d5-amine, also known as Ethyl-d5-amine, is a derivative of ammonia in which one hydrogen atom is replaced by an ethyl group Amines, in general, are known to interact with various biological targets, including enzymes and receptors, where they can act as nucleophiles .

Mode of Action

The mode of action of Ethan-d5-amine involves its interaction with its targets. As a nucleophile, it can react with carbonyl compounds to form imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible .

Biochemical Pathways

The formation of imine derivatives (schiff bases) suggests that it may be involved in various biochemical reactions where these compounds play a role .

Pharmacokinetics

Amines with fewer than five carbon atoms, like ethan-d5-amine, are generally water-soluble . This suggests that Ethan-d5-amine could be readily absorbed and distributed in the body. Its metabolism and excretion would depend on various factors, including its interactions with metabolic enzymes.

Result of Action

The molecular and cellular effects of Ethan-d5-amine’s action would depend on its specific targets and the nature of its interactions with these targets. The formation of imine derivatives suggests that it could potentially influence various cellular processes where these compounds are involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethan-d5-amine. For instance, the pH can affect the rate of imine formation, which is generally greatest near a pH of 5 . Additionally, the compound’s water solubility suggests that its action could be influenced by the hydration status of the body .

特性

IUPAC Name |

1,1,2,2,2-pentadeuterioethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSNBJAOOMFDIB-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938763 | |

| Record name | (~2~H_5_)Ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

50.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17616-24-9 | |

| Record name | Ethan-d5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017616249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_5_)Ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why use deuterium-labeled nitrosomethylethylamines in cancer research?

A: Researchers used deuterium-labeled nitrosomethylethylamine compounds, including nitrosomethylethyl-d5-amine, to investigate the impact of deuterium substitution on the carcinogenic potential of these compounds. By comparing the effects of deuterated and non-deuterated forms, researchers aimed to gain insights into the mechanisms of cancer development related to these compounds. [, ]

Q2: The study mentions that nitrosomethylethyl-d5-amine was more carcinogenic than the non-deuterated form. What could explain this difference?

A: While the study demonstrates that replacing hydrogens with deuterium in specific positions of nitrosomethylethylamine increased its carcinogenicity in rats, the exact reasons are not fully explained within the provided abstracts []. It is known that deuterium, being heavier than hydrogen, can alter the rates of chemical reactions involving the breaking of C-H bonds. This is known as the kinetic isotope effect. It is possible that this effect, influencing the metabolism or breakdown of nitrosomethylethyl-d5-amine within the body, could contribute to the observed increase in carcinogenicity. Further research is needed to elucidate the precise mechanisms underlying this difference. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。